6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine
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Overview
Description
6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core with a prop-2-en-1-yloxy substituent at the 6-position. Compounds in this family are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine is the interleukin (IL)-17A, a major pathological cytokine secreted from Th17 cells . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This inhibition can reduce the pro-inflammatory responses that IL-17A typically induces .
Biochemical Pathways
The inhibition of IL-17A by this compound affects the IL-23/IL-17 axis, a critical pathway in the pathogenesis of psoriatic disease . By inhibiting IL-17A, this compound can disrupt the normal immune and inflammatory responses to pathogens, and potentially alleviate chronic autoimmune diseases such as psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
As a small molecule inhibitor, it may have different adme properties compared to anti-il-17a antibodies . Small molecules typically have good absorption and distribution profiles, which can lead to high bioavailability.
Result of Action
The inhibition of IL-17A by this compound can lead to a reduction in chronic inflammation and tissue damage . This can result in improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of small molecule inhibitors like this compound can vary between individuals due to differences in metabolism, immune response, and other physiological factors .
Biochemical Analysis
Biochemical Properties
6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine has been identified as an inhibitor of IL-17A, a pro-inflammatory cytokine This suggests that it may interact with enzymes and proteins involved in the IL-17 signaling pathway
Cellular Effects
In terms of cellular effects, this compound’s role as an IL-17A inhibitor suggests that it may influence cell function by modulating inflammatory responses . It could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to inflammation.
Molecular Mechanism
Its inhibition of IL-17A suggests that it may bind to this cytokine or its receptor, thereby preventing the activation of downstream signaling pathways
Preparation Methods
The synthesis of 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine typically involves a multi-step process. One common synthetic route starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the prop-2-en-1-yloxy group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Chemical Reactions Analysis
6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the prop-2-en-1-yloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
3-(3-chlorophenyl)-6-(2-propyn-1-yloxy)imidazo[1,2-b]pyridazine: This compound has similar structural features but different substituents, leading to variations in biological activity.
6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds have shown potent kinase inhibition and are being studied for their therapeutic potential .
Properties
IUPAC Name |
6-prop-2-enoxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-7-13-9-4-3-8-10-5-6-12(8)11-9/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZAGXCLPBJBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN2C=CN=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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